



Application Note: Quantitative Analysis of "Compound X" by High-Performance Liquid Chromatography

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Compound of Interest		
Compound Name:	Uvarigrin	
Cat. No.:	B15581498	Get Quote

Introduction High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry within the pharmaceutical industry, essential for the quantitative analysis of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] This application note details a robust and validated reverse-phase HPLC (RP-HPLC) method for the accurate quantification of "Compound X." Reversed-phase chromatography is frequently employed for the separation of small molecules due to its versatility and applicability to a wide range of polarities.[3][4] The method described herein is suitable for quality control, stability testing, and formulation development, ensuring that the analytical procedure is appropriate for its intended purpose as guided by the International Council for Harmonisation (ICH) guidelines.[5][6]

Method Overview The method utilizes a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic solvent.[7] Separation is achieved based on the hydrophobic interactions of "Compound X" with the stationary phase.[8] Detection is performed using an Ultraviolet (UV) detector at the maximum absorbance wavelength (λmax) of "Compound X" to ensure high sensitivity.[5] The method has been validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[9]

Detailed Experimental Protocol Equipment and Materials



- HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: C18, 5 μm particle size, 4.6 x 150 mm (or equivalent).
- Data Acquisition Software: Chromatography data station (e.g., Empower[™], Chromeleon[™]).
- Analytical Balance: Capable of weighing to 0.01 mg.
- pH Meter: Calibrated.
- Volumetric Glassware: Class A.
- Solvents: HPLC-grade acetonitrile and methanol.[10]
- Reagents: HPLC-grade water, phosphate buffer components (e.g., potassium phosphate monobasic), and acid/base for pH adjustment (e.g., phosphoric acid). Use high-quality reagents to minimize contamination.
- Filters: 0.22 μm or 0.45 μm syringe filters compatible with the sample solvent.[11]
- Standard: "Compound X" reference standard of known purity.

Preparation of Solutions

1.2.1 Mobile Phase Preparation

- Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 μm membrane filter and degas.
- Mobile Phase B (Organic): HPLC-grade acetonitrile.

1.2.2 Standard Solution Preparation

• Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of "Compound X" reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B).



 Calibration Curve Standards: Perform serial dilutions of the Standard Stock Solution to prepare a minimum of five concentration levels covering the expected range of the samples (e.g., 1, 5, 10, 50, 100 μg/mL).

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove interferences that could damage the column or affect analytical accuracy.[12]

- Accurately weigh a portion of the sample matrix containing the equivalent of 10 mg of "Compound X".
- Transfer to a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature and dilute to volume with the diluent.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial for analysis.
 [10]

Chromatographic Conditions

The following table outlines the instrumental parameters for the analysis.



Parameter	Condition
Column	C18, 5 μm, 4.6 x 150 mm
Mobile Phase	Isocratic: 60% Mobile Phase A, 40% Mobile Phase B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detector	UV at λmax of "Compound X" (e.g., 254 nm)
Run Time	10 minutes

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of a standard solution (e.g., 50 μ g/mL) to ensure the chromatographic system is performing adequately. The acceptance criteria are listed below.[9]

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time	≤ 1.0%

Data Analysis

- Calibration Curve: Generate a linear regression curve by plotting the peak area response versus the concentration of the calibration standards.
- Quantification: Determine the concentration of "Compound X" in the prepared samples by interpolating their peak area responses against the calibration curve.



 Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Method Validation Summary

The HPLC method was validated according to ICH Q2(R1) guidelines. The results are summarized below.

Specificity

Specificity was demonstrated by analyzing a placebo (matrix without "Compound X") and a spiked sample. No interfering peaks were observed at the retention time of "Compound X" in the placebo chromatogram.

Linearity

The linearity was assessed over the range of 1-150 μg/mL.

Concentration (µg/mL)	Peak Area (arbitrary units)
1.0	25,150
10.0	253,800
50.0	1,255,100
100.0	2,510,500
150.0	3,764,900
Correlation Coefficient (r²)	≥ 0.999

Accuracy

Accuracy was determined by analyzing spiked placebo samples at three concentration levels in triplicate.[5]



Concentration Level	Spiked (μg/mL)	Measured (µg/mL)	Recovery (%)
Low (80%)	80.0	79.5	99.4
Mid (100%)	100.0	100.7	100.7
High (120%)	120.0	121.1	100.9
Average Recovery (%)	100.3		
Acceptance Criteria	98.0 - 102.0%[13]	_	

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[5]

Table 2.4.1 Repeatability (Intra-day Precision) (n=6 determinations at 100% concentration)

Replicate	Measured Conc. (μg/mL)
1	100.5
2	99.8
3	100.1
4	101.0
5	99.5
6	100.3
Mean	100.2
RSD (%)	0.55%

Table 2.4.2 Intermediate Precision (Inter-day Precision) (Results from a different analyst on a different day)



Parameter	Analyst 1 / Day 1	Analyst 2 / Day 2
Mean Conc. (μg/mL)	100.2	100.8
RSD (%)	0.55%	0.62%
Overall RSD (%)	< 2.0%	

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[14]

Parameter	Result
LOD (S/N ≈ 3:1)	0.3 μg/mL
LOQ (S/N ≈ 10:1)	1.0 μg/mL

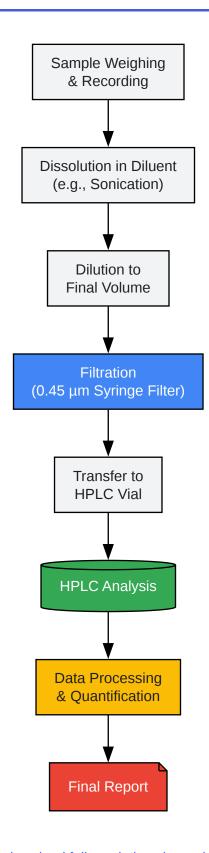
Robustness

The method's robustness was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within acceptance criteria for all variations.

Parameter Varied	Variation	Result (% Change in Peak Area)
Flow Rate	± 0.1 mL/min	< 2.0%
Column Temperature	± 2 °C	< 1.5%
Mobile Phase pH	± 0.2 units	< 2.0%

Visualizations

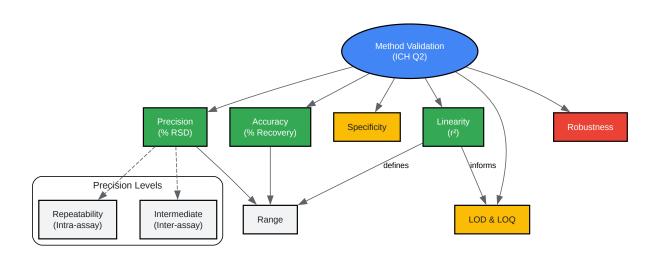




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Caption: General experimental workflow for HPLC sample preparation and analysis.





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